1-Benzylpiperidine Derivatives Show 2-Fold Higher AChE Inhibitory Activity Than 1-Benzoylpiperidine Analogs
In a direct head-to-head comparative study, the 1-benzylpiperidine scaffold demonstrated superior acetylcholinesterase (AChE) inhibitory activity compared to the 1-benzoylpiperidine scaffold. Compound 19, a 1-benzylpiperidine derivative (N-(4-fluorobenzyl)-4-(2-methoxyphenoxy)piperidine), exhibited an AChE IC₅₀ of 14.3 ± 0.8 μM. In contrast, compound 23, a 1-benzoylpiperidine derivative (N-(4-fluorobenzoyl)-4-(2-methoxyphenoxy)piperidine) sharing the identical 4-position substitution but differing only in the N-substitution (benzyl vs. benzoyl), showed an AChE IC₅₀ of 30.1 ± 1.2 μM [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 14.3 ± 0.8 μM (Compound 19, 1-benzylpiperidine derivative) |
| Comparator Or Baseline | IC₅₀ = 30.1 ± 1.2 μM (Compound 23, 1-benzoylpiperidine derivative) |
| Quantified Difference | 2.1-fold greater inhibitory potency |
| Conditions | Ellman's colorimetric assay using electric eel AChE |
Why This Matters
For researchers designing AChE-targeting ligands, the 1-benzylpiperidine scaffold offers inherently superior baseline activity compared to the 1-benzoyl analog, reducing the need for extensive structural optimization to achieve initial target engagement.
- [1] González-Gutiérrez JP, Castillo-Ríos D, Ríos-Campos V, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules. 2025;30(14):3047. Table 2. View Source
